molecular formula C25H29NO7 B12209939 (4E)-5-(2,4-dimethoxyphenyl)-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)pyrrolidine-2,3-dione

(4E)-5-(2,4-dimethoxyphenyl)-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)pyrrolidine-2,3-dione

Cat. No.: B12209939
M. Wt: 455.5 g/mol
InChI Key: RHWLAMBDBRBRSN-XTQSDGFTSA-N
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Description

5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolidinones. This compound is characterized by its unique structure, which includes multiple methoxy groups, a hydroxy group, and a benzoyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via a Friedel-Crafts acylation reaction using a benzoyl chloride derivative and a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using methanol and an acid catalyst or through the use of methyl iodide and a base.

    Hydroxylation: The hydroxy group can be introduced through selective oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice can be optimized to maximize yield.

    Use of Catalysts: Catalysts can be employed to increase reaction rates and selectivity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation can be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

    Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is not fully understood. it is believed to exert its effects through the following pathways:

    Molecular Targets: May target specific enzymes or receptors in biological systems.

    Pathways Involved: Could influence signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one analogs: Compounds with similar structures but different substituents.

    Other Pyrrolidinones: Compounds with the pyrrolidinone core but different functional groups.

Uniqueness

    Structural Complexity: The presence of multiple functional groups makes it unique compared to simpler pyrrolidinones.

    Potential Biological Activity: Its unique structure may confer specific biological activities not seen in similar compounds.

Properties

Molecular Formula

C25H29NO7

Molecular Weight

455.5 g/mol

IUPAC Name

(4E)-5-(2,4-dimethoxyphenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H29NO7/c1-15(2)33-17-8-6-16(7-9-17)23(27)21-22(26(12-13-30-3)25(29)24(21)28)19-11-10-18(31-4)14-20(19)32-5/h6-11,14-15,22,27H,12-13H2,1-5H3/b23-21+

InChI Key

RHWLAMBDBRBRSN-XTQSDGFTSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=C(C=C(C=C3)OC)OC)/O

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=C(C=C(C=C3)OC)OC)O

Origin of Product

United States

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